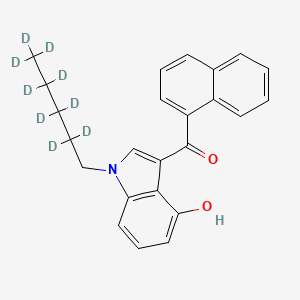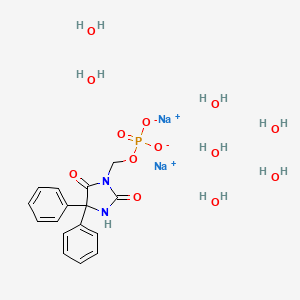
JWH 018 4-hydroxyindole metabolite-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JWH 018 4-hydroxyindole metabolite-d9 is a deuterated form of the major monohydroxylated urinary metabolite of JWH 018, a synthetic cannabinoid. This compound contains nine deuterium atoms at specific positions, making it useful as an internal standard for the quantification of JWH 018 4-hydroxyindole metabolite by gas chromatography or liquid chromatography-mass spectrometry .
Aplicaciones Científicas De Investigación
JWH 018 4-hydroxyindole metabolite-d9 is primarily used in scientific research for:
Analytical Chemistry: Serving as an internal standard in mass spectrometry for the quantification of JWH 018 metabolites.
Forensic Toxicology: Detecting and quantifying synthetic cannabinoid metabolites in biological samples.
Pharmacokinetics: Studying the metabolic pathways and excretion profiles of synthetic cannabinoids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of JWH 018 4-hydroxyindole metabolite-d9 involves the incorporation of deuterium atoms into the parent compound, JWH 018 4-hydroxyindole metabolite. The process typically includes:
Deuterium Exchange Reactions: Utilizing deuterated reagents to replace hydrogen atoms with deuterium.
Hydroxylation: Introducing a hydroxyl group at the indole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuterium Exchange: Using deuterated solvents and reagents to achieve high deuterium incorporation.
Purification: Employing chromatographic techniques to isolate the desired deuterated metabolite with high purity.
Análisis De Reacciones Químicas
Types of Reactions
JWH 018 4-hydroxyindole metabolite-d9 undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxyl group.
Substitution: Replacement of functional groups on the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound.
Mecanismo De Acción
The mechanism of action of JWH 018 4-hydroxyindole metabolite-d9 involves its role as a metabolite of JWH 018, which is a mildly selective agonist of the peripheral cannabinoid receptor. In biological systems, this metabolite is almost completely glucuronidated, facilitating its excretion .
Comparación Con Compuestos Similares
Similar Compounds
JWH 018 4-hydroxyindole metabolite: The non-deuterated form of the compound.
JWH 073 4-hydroxyindole metabolite-d7: Another deuterated metabolite of a different synthetic cannabinoid.
Uniqueness
JWH 018 4-hydroxyindole metabolite-d9 is unique due to its high deuterium content, which enhances its stability and makes it an ideal internal standard for analytical applications. Its deuterated nature also allows for more precise quantification in mass spectrometry compared to non-deuterated analogs .
Propiedades
Fórmula molecular |
C24H23NO2 |
|---|---|
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
[4-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C24H23NO2/c1-2-3-6-15-25-16-20(23-21(25)13-8-14-22(23)26)24(27)19-12-7-10-17-9-4-5-11-18(17)19/h4-5,7-14,16,26H,2-3,6,15H2,1H3/i1D3,2D2,3D2,6D2 |
Clave InChI |
DFIOKCGWOUDFRF-YGYNLGCDSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43 |
SMILES |
CCCCCN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43 |
SMILES canónico |
CCCCCN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43 |
Sinónimos |
(4-hydroxy-1-pentyl-2,2,3,3,4,4,5,5,5-d9-1H-indol-3-yl)(naphthalen-1-yl)-methanone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




